molecular formula C12H10N2O2S B8308196 5-Thia-1,8b-diazaacenaphthylene-4-carboxylic acid ethyl ester

5-Thia-1,8b-diazaacenaphthylene-4-carboxylic acid ethyl ester

Cat. No. B8308196
M. Wt: 246.29 g/mol
InChI Key: FDCDKCDMCZXUAR-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

A solution of imidazo[1,2-a]pyridine-5-thiol (448 mg), ethyl thioglycolate (0.36 ml), and sodium ethoxide (210 mg) in ethanol (10 ml) was refluxed with stirring for 3 hours. The mixture was then allowed to cool and concentrated. The residue was diluted with ethyl acetate (10 ml) and extracted with 1N-hydrochloric acid. The aqueous layer was neutralized with 1N-NaOH/water and extracted with ethyl acetate, and the organic layer was washed with water and concentrated. The resulting crystals were collected, rinsed with diisopropyl ether (20 ml), and dried to provide the title compound (430 mg, 65%).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([SH:10])=[CH:8][CH:7]=[CH:6][C:5]=12.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12]S.[O-][CH2:19]C.[Na+]>C(O)C>[N:1]1[CH:2]=[C:3]2[N:4]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=13)[S:10][C:12]([C:11]([O:15][CH2:16][CH3:17])=[O:14])=[CH:19]2 |f:2.3|

Inputs

Step One
Name
Quantity
448 mg
Type
reactant
Smiles
N=1C=CN2C1C=CC=C2S
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Name
Quantity
210 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crystals were collected
WASH
Type
WASH
Details
rinsed with diisopropyl ether (20 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N=1C=C2C=C(SC3=CC=CC1N23)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.